molecular formula C22H21N3O4S B11183471 5'-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

5'-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11183471
M. Wt: 423.5 g/mol
InChI Key: OENKZWQKYICDPR-UHFFFAOYSA-N
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Description

5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex heterocyclic compound It features a unique spiro structure, which is a fusion of multiple rings, including thiazine, quinoline, and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione stands out due to its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]thiazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C22H21N3O4S/c1-29-16-8-6-15(7-9-16)25-20(27)22(19(26)23-21(25)28)12-14-4-2-3-5-17(14)24-10-11-30-13-18(22)24/h2-9,18H,10-13H2,1H3,(H,23,26,28)

InChI Key

OENKZWQKYICDPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3(CC4=CC=CC=C4N5C3CSCC5)C(=O)NC2=O

Origin of Product

United States

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